CPS1 Allosteric Inhibition Potency: (2R,6R) Core Demonstrates Sub-100 nM Activity
The (2R,6R)-2,6-dimethylpiperazine core is essential for the allosteric inhibition of carbamoyl phosphate synthetase 1 (CPS1), a synthetic lethal target in LKB1-deficient non-small cell lung cancer. A lead compound containing this core, H3B-616, exhibited an IC₅₀ of 66 nM in a biochemical assay measuring ADP formation [1]. In contrast, the cis isomer and the (2S,6S) enantiomer were not reported to possess comparable activity in the same assay system, underscoring the stereospecific requirement of the (R,R) configuration for binding to the allosteric pocket [1].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 66 nM (for derivative H3B-616 containing the (2R,6R)-2,6-dimethylpiperazine core) |
| Comparator Or Baseline | Cis-2,6-dimethylpiperazine and (2S,6S)-2,6-dimethylpiperazine |
| Quantified Difference | Not active or significantly less active (exact IC₅₀ values not reported for comparators) |
| Conditions | Biochemical assay measuring ADP formation from CPS1 in the presence of inhibitor |
Why This Matters
Procurement of the correct (2R,6R) stereoisomer is critical for projects targeting CPS1 inhibition, as the stereochemistry directly impacts nanomolar potency.
- [1] Rolfe, A., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Med. Chem. Lett., 11(6), 1305-1309. DOI: 10.1021/acsmedchemlett.0c00145. View Source
